molecular formula C7H2Br2ClF3 B6290932 1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene CAS No. 2385282-98-2

1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene

Cat. No.: B6290932
CAS No.: 2385282-98-2
M. Wt: 338.34 g/mol
InChI Key: SRHPTARKMMEVBN-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Arenes as Scaffolds in Modern Organic Synthesis

Polyhalogenated arenes, aromatic compounds bearing multiple halogen substituents, serve as exceptionally versatile scaffolds in modern organic synthesis. Their utility stems from the ability of the halogen atoms to act as regioselective handles for a wide array of chemical transformations. nih.govacs.orgescholarship.org The differential reactivity of various halogens (F, Cl, Br, I) on an aromatic ring allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures from relatively simple starting materials. nih.govacs.orgescholarship.org

Cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, are cornerstone methodologies that leverage the reactivity of carbon-halogen bonds to form new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The presence of multiple halogens on an arene core provides multiple reaction sites, offering chemists the flexibility to introduce a variety of substituents in a controlled manner. This strategic functionalization is crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise molecular tailoring is required to achieve desired biological activities or physical properties. nih.gov

Strategic Importance of the Trifluoromethyl Group in Chemical Research and Development

The trifluoromethyl (CF3) group has emerged as a critical substituent in the design of functional molecules, particularly in medicinal chemistry and materials science. bohrium.commdpi.comnih.gov Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence the physicochemical properties of a parent molecule. bohrium.commdpi.com In drug discovery, the incorporation of a CF3 group can enhance a compound's binding affinity to biological targets, improve its membrane permeability, and block metabolic pathways, thereby increasing its bioavailability and efficacy. mdpi.commdpi.com

Beyond pharmaceuticals, the unique electronic properties of the trifluoromethyl group are exploited in the development of advanced materials. Trifluoromethylated arenes are utilized in the synthesis of liquid crystals, polymers, and organic light-emitting diodes (OLEDs), where the CF3 group can modulate properties such as thermal stability, electron affinity, and optical characteristics. bohrium.com The continued exploration of trifluoromethylation methods and the application of CF3-containing building blocks remain active areas of research, driven by the significant value this functional group imparts. nih.govspringernature.com

Positioning of 1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene within the Context of Contemporary Chemical Challenges

This compound stands as a prime example of a highly functionalized arene, presenting both opportunities and challenges for synthetic chemists. The presence of three distinct halogen atoms (two bromine and one chlorine) at specific positions, combined with a trifluoromethyl group, offers a rich platform for selective chemical manipulation. The differential reactivity of the C-Br versus C-Cl bonds in cross-coupling reactions allows for a stepwise introduction of different substituents.

The primary challenge and, concurrently, the greatest opportunity lies in achieving high regioselectivity in the functionalization of this molecule. Developing catalytic systems that can discriminate between the two bromine atoms (at positions 1 and 4) and the chlorine atom (at position 2) is a key research objective. Success in this area would unlock the potential to synthesize a diverse library of complex molecules from a single, readily available starting material. The strategic placement of the electron-withdrawing trifluoromethyl group further influences the reactivity of the halogenated positions, adding another layer of complexity and potential for selective control.

While specific research detailing the extensive applications of this compound is not yet widespread, its structure suggests significant potential as a building block in the synthesis of novel agrochemicals, pharmaceuticals, and functional materials where precise control over substituent placement is critical.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1806353-61-6
Molecular Formula C7H2Br2ClF3
IUPAC Name This compound
Molecular Weight 355.35 g/mol
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Density Not specified

Overview of Research Trajectories and Multidisciplinary Methodologies

The future research landscape for compounds like this compound is likely to be characterized by a multidisciplinary approach, integrating advanced synthetic methodologies with computational chemistry and high-throughput screening. Key research trajectories are expected to focus on:

Development of Regioselective Catalysis: A primary focus will be on the design of sophisticated transition-metal catalysts and ligands that can achieve site-selective cross-coupling reactions at the different halogenated positions of the molecule. This will involve a deep understanding of the electronic and steric factors governing the reactivity of each C-halogen bond.

Combinatorial Synthesis and Library Development: The polyfunctional nature of this arene makes it an ideal candidate for combinatorial synthesis approaches. By systematically varying the reagents and reaction conditions, large libraries of derivatives can be generated for screening in drug discovery and materials science applications.

Computational Modeling and Mechanistic Studies: Density Functional Theory (DFT) and other computational methods will be instrumental in predicting the reactivity of the different positions on the aromatic ring and in elucidating the mechanisms of catalytic transformations. This predictive power can guide experimental design and accelerate the discovery of new reactions and applications.

Applications in Functional Materials: The unique combination of halogens and a trifluoromethyl group suggests potential for this scaffold in the development of new liquid crystals, flame retardants, and organic electronic materials. Research in this area will involve collaboration between synthetic chemists and materials scientists.

The exploration of this compound and related polyhalogenated trifluoromethylated arenes necessitates a synergistic approach, where advances in synthetic chemistry are coupled with a deep understanding of the structure-property relationships that govern their utility in a wide range of scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromo-2-chloro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClF3/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHPTARKMMEVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 1,4 Dibromo 2 Chloro 5 Trifluoromethyl Benzene

Retrosynthetic Dissection and Pathway Design

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available precursors. For 1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene, the primary challenge lies in the precise installation of three halogen atoms and a trifluoromethyl group at specific positions on the benzene (B151609) ring.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Halogenation of a Trifluoromethylated Precursor. This approach begins with a trifluoromethyl-substituted benzene and sequentially introduces the halogen atoms. The order of these introductions is critical to exploit the directing effects of the substituents. The trifluoromethyl (CF₃) group is a strong electron-withdrawing group and therefore deactivating and meta-directing. minia.edu.eg Conversely, chlorine and bromine are also deactivating but are ortho- and para-directors. organicchemistrytutor.com

A plausible forward synthesis derived from this pathway would start with 1-chloro-4-(trifluoromethyl)benzene. The chloro group, being an ortho-, para-director, would direct the initial bromination to one of the positions ortho to it. The subsequent bromination would then be directed by the existing substituents to yield the final product.

Pathway B: Trifluoromethylation of a Polyhalogenated Benzene. This strategy involves the synthesis of a 1,4-dibromo-2-chlorobenzene (B1299774) precursor, followed by the introduction of the trifluoromethyl group. This can be achieved through either nucleophilic or electrophilic trifluoromethylation methods. This pathway is often more challenging due to the potential for harsh reaction conditions and the difficulty of introducing the CF₃ group onto a deactivated, sterically hindered ring.

Considering the directing effects, Pathway A is generally considered the more regiochemically controlled and predictable route for assembling this specific molecule.

Targeted Halogenation Strategies

The successful synthesis via Pathway A hinges on the ability to control the regioselectivity of the electrophilic aromatic substitution reactions to install the chlorine and bromine atoms at the desired positions.

The key to this strategy is to leverage the directing effects of the substituents already present on the ring. Starting with a readily available precursor like p-chlorobenzotrifluoride (1-chloro-4-(trifluoromethyl)benzene), the synthetic sequence must be carefully planned.

First Bromination: In the electrophilic bromination of 1-chloro-4-(trifluoromethyl)benzene, the chlorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The positions ortho to the chlorine (C2 and C6) are also meta to the trifluoromethyl group. Therefore, the incoming electrophile (Br⁺) will be directed to the C2 position. This step would yield 1-bromo-2-chloro-5-(trifluoromethyl)benzene.

Second Bromination: The next step involves the bromination of 1-bromo-2-chloro-5-(trifluoromethyl)benzene. The ring now has two ortho-, para-directing halogens and one meta-directing trifluoromethyl group. The most activated position for the second bromination would be C4, which is para to the chlorine atom and ortho to the bromine atom, leading to the desired this compound.

Electrophilic halogenation of deactivated aromatic rings typically requires a Lewis acid catalyst to polarize the halogen molecule, making it a more potent electrophile. libretexts.orglibretexts.org

For Bromination: A common catalytic system is bromine (Br₂) in the presence of a Lewis acid such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). These catalysts accept a pair of electrons from one of the bromine atoms, creating a highly electrophilic bromine species that can be attacked by the aromatic ring. libretexts.orgyoutube.com

For Chlorination: Similarly, chlorination is often carried out using chlorine (Cl₂) with a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). quora.com

For substrates that are sensitive or require milder conditions, N-halosuccinimides (NBS for bromination, NCS for chlorination) can be used, often in conjunction with a proton or Lewis acid catalyst. mdpi.comlookchem.com Zirconium(IV) chloride (ZrCl₄) has been shown to be an effective catalyst for halogenations using NCS and NBS under mild conditions. researchgate.net

ReactionSubstrateReagentCatalystSolventTemperatureYieldReference
BrominationAnisoleNBSZrCl₄ (5 mol%)CH₂Cl₂Room Temp.95% (p-bromo) lookchem.com
ChlorinationAnisoleNCSZrCl₄ (5 mol%)CH₂Cl₂Room Temp.94% (p-chloro) lookchem.com
BrominationTolueneBr₂FeBr₃--Major (p-bromo) libretexts.org
ChlorinationBenzotrifluorideCl₂FeCl₃--Major (m-chloro) quora.comgoogle.com

To maximize the yield of the desired isomer and minimize the formation of byproducts, several reaction parameters can be optimized:

Catalyst Choice and Loading: The strength of the Lewis acid can influence the reactivity and selectivity. For deactivated substrates, a stronger Lewis acid may be necessary. The catalyst loading is typically kept at catalytic amounts (e.g., 5-10 mol%) to avoid side reactions.

Solvent: The choice of solvent can affect the solubility of the reagents and the stability of the reaction intermediates. Dichloromethane and carbon tetrachloride are common solvents for halogenation reactions.

Temperature: Halogenation reactions are often run at or below room temperature to control selectivity. For highly deactivated substrates, gentle heating may be required, but this can also lead to a decrease in regioselectivity.

Reaction Time: Monitoring the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) is crucial to stop the reaction once the starting material is consumed, preventing over-halogenation.

Trifluoromethylation of Halogenated Benzenes

An alternative synthetic route involves the introduction of the trifluoromethyl group onto a pre-existing 1,4-dibromo-2-chlorobenzene ring. This is a C-CF₃ bond-forming reaction, which has seen significant advances in recent years.

Electrophilic Trifluoromethylation: This method involves the use of reagents that deliver an electrophilic "CF₃⁺" equivalent to a nucleophilic aromatic ring. However, since 1,4-dibromo-2-chlorobenzene is a highly deactivated ring, it is a poor nucleophile, making direct electrophilic trifluoromethylation very challenging. Reagents such as S-(trifluoromethyl)diarylsulfonium salts (Umemoto's reagents) and hypervalent iodine reagents (Togni's reagents) are commonly used for the trifluoromethylation of more activated aromatic and heteroaromatic compounds. nih.govbeilstein-journals.orgchem-station.com

Nucleophilic Trifluoromethylation: This is often a more viable approach for halogenated, electron-poor aromatic rings. These reactions typically involve a transition metal catalyst, most commonly copper, that facilitates the coupling of an aryl halide with a nucleophilic trifluoromethyl source. beilstein-journals.org A common nucleophilic CF₃ source is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often referred to as the Ruppert-Prakash reagent. beilstein-journals.org Copper-catalyzed trifluoromethylation reactions have been developed for a wide range of aryl bromides and iodides. beilstein-journals.orgnih.govresearchgate.net The reaction with aryl chlorides is generally more difficult. For a substrate like 1,4-dibromo-2-chlorobenzene, the reaction would likely occur at one of the C-Br bonds, as they are more reactive than the C-Cl bond in such cross-coupling reactions.

Reaction TypeSubstrate TypeCF₃ SourceCatalyst/MediatorGeneral ConditionsReference
ElectrophilicElectron-rich arenesTogni's Reagent-Mild, often room temp. nih.gov
ElectrophilicVarious nucleophilesUmemoto's Reagent-Varies with substrate chem-station.comnih.gov
NucleophilicAryl IodidesTMSCF₃/KFCuIDMF, elevated temp. beilstein-journals.org
NucleophilicAryl IodidesCF₃CO₂NaCuI / Ag₂ODMF, elevated temp. beilstein-journals.org

Transition-Metal-Catalyzed Trifluoromethylation (e.g., Palladium, Copper)

The introduction of a trifluoromethyl group onto an aromatic ring is a pivotal transformation in medicinal and agricultural chemistry. nih.govnih.gov Transition-metal catalysis provides a powerful toolkit for forging carbon-trifluoromethyl (C-CF3) bonds, with palladium and copper complexes being at the forefront of these developments. d-nb.infonih.gov

Palladium-catalyzed trifluoromethylation of aryl halides has emerged as a robust method, capable of functioning under mild conditions and tolerating a wide array of functional groups. nih.govnih.gov The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a trifluoromethylating agent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. nih.gov The choice of ligand is critical to the success of these reactions, with bulky biaryl phosphine (B1218219) ligands often being employed to facilitate the challenging reductive elimination step. nih.govresearchgate.net This methodology is applicable to a broad range of substrates, including electron-rich and electron-poor aryl chlorides, bromides, and iodides. nih.gov

Catalyst SystemSubstrate ScopeKey Features
Pd / Biaryl Phosphine LigandsAryl Chlorides, Bromides, IodidesMild reaction conditions, broad functional group tolerance. nih.govnih.gov
CuI / Diamine LigandsAryl IodidesUse of inexpensive copper catalyst, acceleration of trifluoromethylation. beilstein-journals.org
Cu / Photoredox CatalysisAryl Boronic AcidsCombines transition metal and photoredox catalysis for high yields. beilstein-journals.org

Copper-catalyzed trifluoromethylation offers a more economical alternative to palladium-based systems and has been extensively developed. beilstein-journals.orgnih.gov These reactions often employ a copper(I) salt in the presence of a suitable trifluoromethyl source, such as TMSCF3 (Ruppert-Prakash reagent) or trifluoroacetate (B77799) salts. beilstein-journals.orgnih.govacs.org The mechanism can involve the formation of a CuCF3 species, which then participates in a cross-coupling reaction with the aryl halide. beilstein-journals.orgacs.org The addition of ligands, such as 1,10-phenanthroline, can significantly accelerate the rate of reaction, particularly for less reactive aryl halides. beilstein-journals.org While initially more effective for aryl iodides, advancements have expanded the scope to include aryl bromides and, in some cases, aryl chlorides. acs.org

Electrochemical and Radical-Mediated Trifluoromethylation

In recent years, electrochemical and radical-mediated approaches have gained prominence as powerful and often more sustainable methods for trifluoromethylation. These techniques circumvent the need for pre-functionalized starting materials and can proceed under mild conditions.

Electrochemical trifluoromethylation utilizes an electric current to generate trifluoromethyl radicals from inexpensive and readily available sources like trifluoroacetic acid (TFA). chemistryviews.org This method avoids the use of stoichiometric chemical oxidants, making it an environmentally benign alternative. researchgate.net The electrochemically generated CF3 radicals can then add to aromatic rings to afford the desired trifluoromethylated products. chemistryviews.org This approach has been successfully applied to a range of (hetero)aromatic compounds. researchgate.netresearchgate.net

Radical-mediated trifluoromethylation often involves the generation of CF3 radicals through photoredox catalysis or the use of radical initiators. nih.govnih.gov Visible-light photoredox catalysis, in particular, has emerged as a versatile tool, enabling the trifluoromethylation of olefins and (hetero)aromatics under exceptionally mild conditions. d-nb.infobeilstein-journals.org In these systems, a photosensitizer absorbs light and initiates an electron transfer process that ultimately leads to the formation of a trifluoromethyl radical from a suitable precursor, such as sodium triflinate (Langlois' reagent). nih.govd-nb.info This radical can then engage in a reaction with the aromatic substrate. Copper can also mediate radical trifluoromethylation processes, expanding the toolkit for this transformation. nih.gov

MethodCF3 SourceKey Features
ElectrochemicalTrifluoroacetic Acid (TFA)Catalyst- and oxidant-free, uses an inexpensive CF3 source. chemistryviews.org
Photoredox CatalysisSodium Triflinate (Langlois' reagent)Mild, visible-light mediated, suitable for batch and flow chemistry. d-nb.info
Copper-Mediated RadicalSodium Triflinate (NaSO2CF3)Mild and general conditions, applicable to a variety of unsaturated systems. nih.gov

Directed Ortho-Metalation and Halogen-Dance Pathways in Polyhalogenated Systems

The regioselective functionalization of polysubstituted aromatic rings presents a significant synthetic challenge. Directed ortho-metalation (DoM) and halogen-dance reactions are sophisticated strategies that provide precise control over the introduction of substituents in such systems. rsc.orgorganic-chemistry.org

Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent with high regioselectivity. wikipedia.org While a trifluoromethyl group itself is not a classical DMG, the other substituents on the target molecule, such as the chloro and bromo groups, can influence the acidity of adjacent protons and potentially direct metalation. Fluorine itself has been shown to act as a potent directing group for ortho-lithiation. researchgate.net

Green Chemistry Innovations in the Synthesis of Halogenated Aromatics

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, with a focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. uni-lj.si The synthesis of halogenated aromatic compounds has traditionally relied on methods that often fall short of these ideals. acs.orgtaylorfrancis.com

Furthermore, the development of catalytic halogenation reactions reduces the amount of waste generated. Organocatalytic approaches, for instance, have been developed for the electrophilic bromination of aromatics, offering good yields and high regioselectivity while avoiding the use of heavy metal catalysts. rsc.org Electrochemical methods also represent a green approach to halogenation, using electricity to drive the reaction and often employing simple and abundant halide salts as the halogen source. researchgate.net The choice of solvent is another critical aspect of green chemistry, with a move away from chlorinated solvents towards more sustainable alternatives. uni-lj.sirsc.org

Green ApproachExampleAdvantages
Safer ReagentsN-Chlorosuccinimide (NCS)Solid, easier to handle, avoids use of gaseous chlorine. chemrxiv.org
CatalysisIndole-based organocatalysts for brominationAvoids heavy metals, mild conditions, high selectivity. rsc.org
Electrochemical SynthesisElectrochlorination using NaClUses an abundant and safe chlorine source, avoids harsh chemical oxidants. researchgate.net
Greener SolventsUse of non-halogenated solventsReduces environmental impact and health hazards. rsc.org

Considerations for Research-Scale Synthesis Development

The development of a synthetic route for a complex molecule like this compound on a research scale requires careful consideration of several practical factors. The choice of starting materials is a critical first step. A retrosynthetic analysis might begin with a less functionalized trifluoromethylbenzene derivative, followed by sequential halogenation steps. libretexts.org The regioselectivity of these halogenation reactions would be a key challenge to overcome, likely requiring a strategic choice of reaction conditions and directing group effects.

Finally, the cost and availability of starting materials and reagents are practical constraints that must be taken into account. While novel and sophisticated methods may offer synthetic advantages, their practical application may be limited by the high cost of catalysts or reagents. nih.gov Therefore, a balance must be struck between synthetic elegance and practical feasibility.

Explorations in Chemical Reactivity and Mechanistic Transformations of 1,4 Dibromo 2 Chloro 5 Trifluoromethyl Benzene

Site-Selective Cross-Coupling Reactions at Halogen Centers

The presence of multiple halogen atoms on the benzene (B151609) ring of 1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene opens up the possibility of selective functionalization through various palladium-catalyzed cross-coupling reactions. The selectivity of these reactions is governed by a combination of factors, including the inherent reactivity differences between the C-Br and C-Cl bonds, steric hindrance around the halogen atoms, and the electronic effects of the substituents on the aromatic ring. In general, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. Therefore, it is expected that the bromine atoms in this compound would be more reactive than the chlorine atom.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds. nih.gov In the case of this compound, it is anticipated that the reaction with an organoboron reagent would proceed selectively at one of the C-Br bonds. The relative reactivity of the two bromine atoms would be influenced by their steric and electronic environments. The bromine at the C-1 position is flanked by a chlorine atom, which could exert some steric hindrance. Conversely, the bromine at the C-4 position is adjacent to the bulky trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, which can influence the rate of the oxidative addition step in the catalytic cycle.

A study on the regioselective Suzuki-Miyaura reactions of 2,6-diaryl-3-(trifluoromethyl)pyridine derivatives demonstrated that less-reactive chloropyridines could be used as substrates, allowing for the formation of desired products. beilstein-journals.org This suggests that with careful selection of catalyst, ligands, and reaction conditions, selective coupling at either of the bromine sites, or even the chlorine site, might be achievable.

Reactant 1Reactant 2Catalyst SystemProductRegioselectivity
This compoundArylboronic acidPd(PPh₃)₄ / BaseMono-arylated productPreferential reaction at a C-Br bond
This compoundVinylboronic acidPd(OAc)₂ / Ligand / BaseMono-vinylated productDependent on steric and electronic factors

This table represents predicted outcomes based on general principles of Suzuki-Miyaura cross-coupling reactions, as specific experimental data for this compound was not found in the searched literature.

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling reaction provides a powerful tool for the introduction of alkynyl groups onto aromatic rings. rsc.org Similar to the Suzuki-Miyaura coupling, the reaction with a terminal alkyne is expected to occur preferentially at a C-Br bond of this compound. The regioselectivity between the two bromine atoms would again be a key consideration.

Research on the regioselective Sonogashira coupling of polyhalogenated arenes has shown that selectivity can be achieved. For instance, a study on 5-substituted-1,2,3-triiodobenzene reported highly regioselective mono- and double Sonogashira cross-coupling reactions at the less sterically hindered terminal C-I bonds. nih.gov This suggests that the steric environment around the bromine atoms in this compound would play a significant role in determining the site of alkynylation. A document titled "Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes" indicates that such selective reactions are indeed possible on similar substrates. documentsdelivered.com

Reactant 1Reactant 2Catalyst SystemProductRegioselectivity
This compoundTerminal AlkynePd(PPh₃)₄ / CuI / BaseMono-alkynylated productPredicted at the less sterically hindered C-Br bond
This compoundTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuI / BaseMono-alkynylated productSite-selectivity influenced by catalyst and conditions

This table illustrates expected products from Sonogashira coupling based on established principles, as direct experimental results for this compound were not available in the provided search results.

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. documentsdelivered.com For this compound, the reaction with an amine would likely proceed at one of the C-Br bonds. The choice of phosphine (B1218219) ligand is crucial in determining the efficiency and selectivity of the Buchwald-Hartwig amination. libretexts.org

A study on the cross-coupling of 2-aminopyridine (B139424) and 1-chloro-4-(trifluoromethyl)benzene demonstrated a successful reaction, indicating that C-N bond formation is feasible on trifluoromethyl-substituted haloarenes. researchgate.net The relative reactivity of the two bromine atoms in this compound would need to be determined experimentally, but it is plausible that selective mono-amination could be achieved.

Negishi and Stille Coupling Applications

The Negishi coupling utilizes organozinc reagents, beilstein-journals.org while the Stille coupling employs organotin reagents for the formation of C-C bonds. organic-chemistry.orgrsc.org Both reactions are powerful tools in organic synthesis. In the context of this compound, these reactions are expected to show selectivity for the C-Br bonds over the C-Cl bond.

Studies on the Stille coupling of dihalogenated compounds have shown that regioselectivity can be achieved. For example, the Stille coupling of 3,5-dibromo-2-pyrone occurs regioselectively at the C3 position, which is lower in electron density. nih.gov The electronic environment of the carbon atoms attached to the bromine atoms in this compound, as influenced by the adjacent chlorine and trifluoromethyl groups, would be a key determinant of the site of coupling.

Nucleophilic Aromatic Substitution (SNAr) Chemistry and Halogen Exchange Reactions

The trifluoromethyl group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). googleapis.comyoutube.com In this compound, the trifluoromethyl group is expected to activate the positions ortho and para to it for nucleophilic attack. The chlorine atom is at a position ortho to the trifluoromethyl group, and one of the bromine atoms is at a position para. This suggests that both the C-Cl and the C-Br bond at the 4-position could be susceptible to nucleophilic attack.

Generally, in SNAr reactions, the rate of substitution is influenced by the electronegativity of the leaving group, with fluoride (B91410) being the best leaving group followed by chloride, bromide, and iodide. However, the stability of the intermediate Meisenheimer complex also plays a crucial role. libretexts.org The relative reactivity of the chloro and bromo substituents in this specific molecule would depend on a balance of these factors.

Halogen exchange reactions, a subset of SNAr, could also be envisioned for this compound. For instance, treatment with a fluoride source could potentially lead to the replacement of one or more of the existing halogens with fluorine. The feasibility and regioselectivity of such a reaction would depend on the reaction conditions and the relative lability of the C-Cl and C-Br bonds.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be a stable functional group. However, under certain conditions, it can undergo chemical transformations. For instance, protolytic defluorination of some trifluoromethyl-substituted arenes has been observed in superacidic media. nih.gov This reaction proceeds through the formation of a carbocationic intermediate. Given the electron-deficient nature of the aromatic ring in this compound, the stability of such a carbocation would be reduced, potentially making this transformation more difficult compared to electron-rich systems.

Interconversion to Other Fluorinated Motifs (e.g., -CF2H, -CCl3)

The interconversion of a trifluoromethyl group to other motifs such as a difluoromethyl (-CF2H) or a trichloromethyl (-CCl3) group on an aromatic ring is a challenging yet valuable transformation in synthetic chemistry. Such conversions often require harsh reaction conditions or specialized reagents. For example, the transformation to a -CCl3 group can sometimes be achieved through reactions with reagents like aluminum chloride or boron trichloride, which facilitate halogen exchange. The conversion to a -CF2H group typically involves a reduction of the trifluoromethyl group.

However, no experimental methods or theoretical studies have been reported specifically for the interconversion of the trifluoromethyl group of this compound to -CF2H, -CCl3, or other related fluorinated motifs. The viability and selectivity of such transformations would be influenced by the presence of the bromine and chlorine substituents on the aromatic ring, which could potentially compete in reactivity.

Investigations of Aromatic Ring Reactivity beyond Halogen Sites

The reactivity of the aromatic ring of this compound at positions other than those bearing halogen atoms (i.e., C-3 and C-6) has not been investigated. The combined electron-withdrawing effects of the two bromine atoms, one chlorine atom, and the potent trifluoromethyl group render the aromatic ring highly electron-deficient. This deactivation would make classical electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts reactions, extremely difficult to achieve at the available C-H positions. Conversely, the electron-deficient nature of the ring could potentially make it susceptible to nucleophilic attack, although such reactivity would likely compete with nucleophilic substitution at the halogen-bearing carbons. Directed metalation-substitution reactions could offer a potential route to functionalize the C-H positions, but this has not been explored for this molecule.

Detailed Mechanistic Elucidation of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for controlling the outcomes of chemical transformations. For this compound, a detailed mechanistic elucidation of any potential key transformations is currently absent from the chemical literature.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation and characterization of reaction intermediates are powerful tools for understanding reaction pathways. Techniques such as in-situ NMR spectroscopy, IR spectroscopy, and mass spectrometry are often employed to monitor the formation and decay of transient species during a reaction. Such studies have not been performed on reactions involving this compound, and consequently, no reaction intermediates have been spectroscopically identified or characterized.

Kinetic Studies and Reaction Pathway Mapping

Kinetic studies, which measure the rate of a reaction and its dependence on various factors such as concentration and temperature, are fundamental to mapping reaction pathways and understanding the energy profile of a transformation. There are no reported kinetic studies for any reaction involving this compound. Therefore, reaction orders, rate constants, and activation parameters, which are essential for proposing and validating reaction mechanisms, remain unknown.

Role of Steric and Electronic Effects on Regioselectivity

The substitution pattern of this compound suggests that both steric and electronic effects would play a critical role in determining the regioselectivity of its reactions. The trifluoromethyl group is a strong electron-withdrawing group, influencing the electron density distribution around the ring. The halogens also contribute to the electronic nature of the ring through both inductive withdrawal and resonance donation. Sterically, the bulky bromine and trifluoromethyl groups, as well as the ortho-chloro substituent, would influence the approach of reagents to different sites on the molecule.

While general principles of steric and electronic effects in aromatic chemistry are well-established, their specific interplay and impact on the regioselectivity of reactions involving this compound have not been experimentally or computationally investigated. For example, in a potential nucleophilic aromatic substitution reaction, the relative reactivity of the two bromine atoms and the chlorine atom would be dictated by a complex balance of these effects, which remains to be elucidated.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.

While specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected outcomes of such analyses can be precisely described based on the known principles of NMR and data from analogous structures.

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, the two aromatic protons, H-3 and H-6, are not adjacent and are separated by other substituents. Therefore, no direct COSY cross-peak would be expected between them, confirming their isolated nature on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show two distinct cross-peaks, definitively linking the ¹H signal of H-3 to the carbon signal of C-3, and the ¹H signal of H-6 to the carbon signal of C-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over two to three bonds) between protons and carbons. This is crucial for assigning the quaternary (non-protonated) carbons. For instance, the proton at position 6 (H-6) would be expected to show correlations to the carbons at positions 1, 2, 4, and 5. Similarly, H-3 would show correlations to carbons 1, 2, 4, and 5. These correlations are vital for confirming the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could potentially show a cross-peak between the proton at position 6 (H-6) and the fluorine atoms of the trifluoromethyl group at position 5, providing definitive evidence of their spatial proximity.

The table below illustrates the expected 2D NMR correlations that would be used to confirm the structure.

ProtonExpected COSY CorrelationsExpected HSQC CorrelationExpected Key HMBC Correlations
H-3NoneC-3C-1, C-2, C-4, C-5
H-6NoneC-6C-1, C-2, C-4, C-5, C(CF₃)

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

Fluorine-19 NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. mdpi.com The trifluoromethyl group in this compound would produce a single, sharp signal in the ¹⁹F NMR spectrum. Based on data for similar aromatic compounds, the chemical shift for a CF₃ group attached to a benzene ring typically appears in the region of -60 to -65 ppm (relative to CFCl₃ as a standard). beilstein-journals.orgcolorado.edu Since there are no adjacent fluorine or hydrogen atoms, this signal is expected to be a singlet. This single peak confirms the presence of the CF₃ group and its chemical environment.

Solid-State NMR for Polymorphic and Crystalline Analysis

Solid-State NMR (ssNMR) is employed to study molecules in their solid, crystalline form. It is particularly useful for identifying and characterizing different crystalline forms (polymorphs) of a compound, which may exhibit different physical properties. ssNMR can provide information on the molecular conformation and packing within the crystal lattice. Currently, there are no published solid-state NMR studies available for this compound, and information regarding its potential polymorphism has not been reported.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For C₇H₂Br₂ClF₃, the exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

The electron ionization (EI) mass spectrum would also reveal a characteristic fragmentation pattern that serves as a structural fingerprint. Key fragmentation pathways would include:

Loss of a Bromine Atom: Cleavage of a C-Br bond, one of the weaker bonds, would result in a significant [M-Br]⁺ fragment.

Loss of a Chlorine Atom: A fragment corresponding to [M-Cl]⁺ would also be expected.

Loss of a Trifluoromethyl Radical: Ejection of the ·CF₃ radical would lead to a [M-CF₃]⁺ ion.

A crucial feature of the mass spectrum would be the distinctive isotopic pattern of the molecular ion peak [M]⁺• and its fragments. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a unique and easily identifiable cluster of peaks, confirming the presence and number of these halogen atoms.

Ion/FragmentDescriptionSignificance
[C₇H₂Br₂ClF₃]⁺•Molecular Ion (M⁺•)Confirms molecular weight and shows characteristic isotopic pattern for 2Br and 1Cl.
[C₇H₂BrClF₃]⁺Loss of a bromine radical ([M-Br]⁺)Indicates the presence of a labile bromine atom.
[C₇H₂Br₂F₃]⁺Loss of a chlorine radical ([M-Cl]⁺)Confirms the presence of a chlorine atom.
[C₆H₂Br₂Cl]⁺Loss of a trifluoromethyl radical ([M-CF₃]⁺)Confirms the presence of the CF₃ group.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide definitive data on bond lengths, bond angles, and torsional angles of this compound.

Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as halogen bonding (e.g., Br···Br, Br···Cl) and π–π stacking, which govern the solid-state architecture. mdpi.com Such studies are crucial for understanding the material's physical properties. As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for structural confirmation. For this compound, the key expected vibrational modes are detailed below. While a specific experimental spectrum is not available, data from closely related structures, such as 2-chloro-1,3-dibromo-5-fluorobenzene, provide a strong basis for assignments.

Aromatic C-H Stretching: Weak to medium bands are expected in the 3100–3000 cm⁻¹ region.

Aromatic C=C Stretching: Several bands of varying intensity would appear in the 1600–1450 cm⁻¹ range, characteristic of the benzene ring.

C-F Stretching and CF₃ Modes: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically in the 1350–1100 cm⁻¹ region.

C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations are found at lower frequencies. The C-Cl stretch would likely appear in the 800–600 cm⁻¹ region, while the heavier C-Br bonds would vibrate at frequencies below 600 cm⁻¹.

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
Aromatic C-H Stretch3100 - 3000Weak to Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-F Stretch / CF₃ Modes1350 - 1100Very Strong
C-Cl Stretch800 - 600Medium to Strong
C-Br Stretch< 600Medium to Strong

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy encompasses a set of techniques that investigate the differential interaction of chiral molecules with left- and right-circularly polarized light. The most common of these methods is Electronic Circular Dichroism (ECD), which measures the difference in absorption of left- and right-circularly polarized light by a chiral substance. nih.gov This technique is highly sensitive to the three-dimensional arrangement of atoms, making it an invaluable tool for determining the absolute configuration and conformation of chiral molecules in solution. researchgate.net

The subject compound, this compound, is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it does not exhibit a chiroptical response on its own. Chirality could be introduced in its derivatives in several ways, for instance, through the synthesis of atropisomers or by using it as a precursor for molecules containing stereocenters. Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, which can lead to stable, separable enantiomers. nih.govulisboa.pt

A thorough search of scientific databases and chemical literature revealed no published studies where this compound has been used to synthesize chiral derivatives that were subsequently analyzed by chiroptical spectroscopy. Research in this specific area appears to be unrecorded. Consequently, there are no detailed research findings, spectroscopic data, or corresponding data tables to present on this topic. Should such derivatives be synthesized in the future, chiroptical methods like ECD spectroscopy would be critical for their stereochemical elucidation.

Data Tables

No data is available for inclusion as no studies on the chiroptical properties of chiral derivatives of this compound have been reported.

Computational Chemistry and Theoretical Modeling of 1,4 Dibromo 2 Chloro 5 Trifluoromethyl Benzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about the electronic structure and a stable geometric arrangement of atoms.

For 1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene, these calculations begin with a geometry optimization process. This iterative procedure adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface. DFT methods, particularly with hybrid functionals like B3LYP, are often used as they provide a good balance between accuracy and computational cost for organic molecules. researchgate.netjocpr.com The choice of basis set, such as 6-311++G(d,p), is crucial for accurately describing the electron distribution, especially around the electronegative halogen and trifluoromethyl substituents. jocpr.com

The optimized geometry reveals key structural parameters. While specific experimental data for this molecule is not available, theoretical calculations would provide the bond lengths, bond angles, and dihedral angles. It is expected that the substitution pattern on the benzene (B151609) ring will cause some distortion from a perfect hexagonal geometry. The bulky bromine atoms and the electron-withdrawing trifluoromethyl and chlorine groups influence the C-C bond lengths within the ring and the bond angles between the substituents and the ring carbons.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzene Ring (Theoretical) This table illustrates the type of data obtained from geometry optimization; specific values for this compound would require dedicated calculations.

ParameterCalculated Value (Illustrative)
C1-C2 Bond Length1.395 Å
C-Br Bond Length1.910 Å
C-Cl Bond Length1.745 Å
C-CF3 Bond Length1.500 Å
C-C-C Bond Angle120.5°
C-C-Br Bond Angle119.8°

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The prediction of ¹³C and ¹⁹F NMR chemical shifts is a powerful tool. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating nuclear magnetic shielding tensors. liverpool.ac.uk From these tensors, the chemical shifts relative to a standard (e.g., TMS for ¹³C) can be determined. For this compound, predicting the ¹⁹F NMR chemical shift of the CF₃ group would be particularly valuable for its characterization. nih.gov The accuracy of these predictions depends heavily on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). liverpool.ac.uk

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed at the same level of theory. This provides the harmonic vibrational frequencies corresponding to the normal modes of vibration. jocpr.comnih.gov For a complex molecule like this, with various C-H, C-C, C-Br, C-Cl, and C-F bonds, the predicted spectrum would show characteristic stretching, bending, and deformation modes. researchgate.net Due to the neglect of anharmonicity and other systematic errors in the calculations, the computed frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP surface analysis would reveal the distribution of charge across the molecule. The electronegative halogen atoms (Br, Cl) and the highly electron-withdrawing trifluoromethyl group would create regions of negative potential (typically colored red or yellow) around them. These areas are susceptible to electrophilic attack. Conversely, the hydrogen atoms on the aromatic ring would likely be associated with regions of positive potential (colored blue), indicating sites prone to nucleophilic attack. The MEP surface provides a qualitative prediction of where the molecule is most likely to interact with other reagents.

Frontier Molecular Orbital (FMO) Theory and Reactivity Hotspots

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

In this compound, the distribution of the HOMO and LUMO across the molecule would identify the most probable sites for electron donation and acceptance. Computational calculations would show the spatial distribution of these orbitals. It is likely that the HOMO would have significant contributions from the π-system of the benzene ring and the lone pairs of the bromine and chlorine atoms, while the LUMO would be distributed over the aromatic ring and influenced by the electron-withdrawing substituents. These "reactivity hotspots" are crucial for predicting the outcomes of chemical reactions. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Theoretical) This table shows representative data from FMO analysis; specific values for this compound would require dedicated calculations.

OrbitalEnergy (eV) (Illustrative)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. By mapping the potential energy surface, it is possible to identify the minimum energy pathways that connect reactants to products. A crucial aspect of this is the location of transition states—the high-energy structures that represent the barrier to a reaction.

For this compound, one could model various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Computational modeling would involve locating the transition state structures for these reactions. The energy of the transition state relative to the reactants determines the activation energy, which is directly related to the reaction rate. This type of analysis can explain why a reaction proceeds through a particular pathway and can be used to predict the feasibility of proposed synthetic routes.

Conformational Landscape Exploration and Energetic Analysis

While the benzene ring itself is planar, the substituents can have rotational degrees of freedom. The trifluoromethyl group, in particular, can rotate around the C-C bond connecting it to the ring. A conformational analysis would explore the potential energy changes associated with this rotation.

Exploration of Applications in Materials Science and Advanced Chemical Systems Non Clinical

A Key Synthetic Building Block for Complex Molecules

The strategic placement of multiple halogen atoms and an electron-withdrawing trifluoromethyl group makes 1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene a highly valuable precursor in organic synthesis. The differential reactivity of the bromine and chlorine atoms allows for selective, stepwise reactions, enabling the construction of intricate molecular architectures.

Precursor for Advanced Agrochemical and Specialty Chemical Intermediates

While direct public-domain research on the application of this compound in the synthesis of specific commercial agrochemicals is limited, the presence of the trifluoromethyl- and chloro-substituted benzene (B151609) moiety is a common structural feature in many modern pesticides and herbicides. The trifluoromethyl group is known to enhance the efficacy and metabolic stability of active ingredients. This compound serves as a valuable starting material for creating more complex intermediates used in the discovery and development of new agrochemical candidates and other specialty chemicals. The bromine atoms can be readily converted into other functional groups through reactions such as lithium-halogen exchange or cross-coupling reactions, paving the way for a diverse range of derivatives.

Scaffold for Design of Research Probes and Ligands

In the field of chemical research, molecules with well-defined three-dimensional structures are essential for developing selective probes and ligands for various biological and chemical systems. The rigid benzene core of this compound, combined with its multiple points for functionalization, makes it an attractive scaffold. Researchers can utilize its reactive sites to attach different chemical moieties, thereby creating a library of compounds for screening as research probes or as ligands for metal catalysts and receptors.

Integration into Functional Materials Research

The unique electronic and physical properties imparted by the halogen and trifluoromethyl substituents position this compound as a promising component in the development of advanced functional materials.

Monomer or Intermediate for Fluorinated Polymers and Copolymers

Fluorinated polymers are highly sought after for their exceptional properties, including thermal stability, chemical resistance, and low surface energy. While specific examples of polymers derived directly from this compound are not widely reported in scientific literature, its structure is analogous to monomers used in the synthesis of high-performance polymers. The dibromo functionality allows for polycondensation or cross-coupling polymerization reactions, potentially leading to the formation of novel fluorinated aromatic polymers with tailored properties for specialized applications.

Components in Liquid Crystals and Optoelectronic Materials

The development of new materials for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) is a rapidly advancing field. The properties of this compound, such as its rigid core and the presence of polarizable halogen atoms and a strongly electron-withdrawing trifluoromethyl group, are desirable characteristics for components in these technologies. Chemical suppliers often categorize this compound under materials for OLEDs, suggesting its potential use as an intermediate or a direct component in the synthesis of materials for organic electronics, where fine-tuning of electronic properties is crucial.

Precursors for Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The formation of MOFs relies on the self-assembly of metal ions or clusters with organic ligands. The bromine atoms on this compound can be converted to carboxylic acid groups or other coordinating functionalities, transforming the molecule into a potential organic linker for MOF synthesis. A structurally related compound, 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene, is known to be used in the creation of MOFs. This suggests a likely utility for this compound as a precursor to ligands for constructing novel MOFs with specific functionalities and pore environments dictated by the chloro and trifluoromethyl groups.

Photophysical Properties and Potential in Optoelectronic Research

The unique substitution pattern of this compound, featuring two heavy bromine atoms, a chlorine atom, and a strongly electron-withdrawing trifluoromethyl group, suggests intriguing photophysical properties. While specific experimental data for this compound is not extensively available in the public domain, its characteristics can be inferred from studies on similarly substituted aromatic compounds.

Absorption and Emission Spectroscopy Studies

Detailed absorption and emission spectra for this compound are not prominently reported in scientific literature. However, the spectroscopic properties of the benzene chromophore are well-understood and are significantly influenced by substitution. The presence of halogen and trifluoromethyl groups is expected to cause a bathochromic (red) shift of the absorption bands of the parent benzene molecule.

Typically, halogenated and trifluoromethylated benzene derivatives exhibit absorption maxima in the ultraviolet (UV) region. The fluorescence of such compounds is often weak due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 1: Expected Photophysical Data for this compound based on Analogous Compounds

PropertyExpected Characteristic
Absorption Maximum (λmax) Expected in the UV region, likely red-shifted compared to benzene.
Molar Absorptivity (ε) Moderate to high, characteristic of aromatic systems.
Emission Maximum (λem) If fluorescent, emission would be expected in the UV or blue region of the spectrum.
Fluorescence Quantum Yield (Φf) Likely to be low due to the presence of heavy bromine and chlorine atoms.

Influence of Halogenation and Trifluoromethyl Group on Photophysics

The photophysical behavior of this compound is dictated by the interplay of its substituents.

The halogen atoms (bromine and chlorine) play a crucial role due to the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, this often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield, although phosphorescence is typically only observed at low temperatures in rigid matrices. The presence of two bromine atoms, being heavier than chlorine, is expected to make this effect particularly pronounced.

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Its presence on the benzene ring can significantly alter the energy levels of the molecular orbitals. This typically leads to a red shift in the absorption and emission spectra compared to unsubstituted benzene. Furthermore, the -CF₃ group can enhance the photostability of the molecule. The introduction of trifluoromethyl groups into organic molecules has been shown to improve solubility and resistance to enzymatic degradation in other contexts, properties that can also be beneficial in materials science applications.

Application in Catalysis Research (e.g., as a Ligand Component)

While direct applications of this compound as a ligand in catalysis are not widely documented, its structure lends itself to being a valuable precursor in the synthesis of more complex ligand systems. Polyhalogenated aromatic compounds are frequently employed as building blocks in organic and organometallic synthesis.

The bromine and chlorine atoms on the benzene ring can serve as reactive handles for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions would allow for the introduction of other functional groups, including those capable of coordinating to metal centers (e.g., phosphines, amines, or pyridyl groups). By selectively reacting one or more of the halogen atoms, complex, multifunctional ligands with tailored electronic and steric properties could be synthesized.

For instance, the differential reactivity of the C-Br and C-Cl bonds (C-Br bonds are generally more reactive in palladium-catalyzed cross-coupling reactions) could allow for sequential functionalization, offering a pathway to unsymmetrical ligands. The presence of the electron-withdrawing trifluoromethyl group would also electronically influence any resulting ligand and, subsequently, the catalytic activity of its metal complexes. The synthesis of organometallic complexes from polyhalogenated benzenes is a common strategy for developing new catalysts.

Table 2: Potential Catalytic Precursor Reactions for this compound

Reaction TypePotential FunctionalizationResulting Ligand Type (Example)
Suzuki Coupling Aryl or vinyl group introductionPrecursor to extended π-systems for electronic materials
Buchwald-Hartwig Amination Introduction of primary or secondary aminesPrecursor to pincer or bidentate amine ligands
Sonogashira Coupling Alkynyl group introductionPrecursor to rigid ligand backbones
Phosphination Introduction of phosphine (B1218219) groupsPrecursor to phosphine ligands for cross-coupling catalysis

Environmental Transformation and Degradation Pathways Academic Mechanistic Studies

Photodegradation Studies of Halogenated Arenes

Photodegradation is a significant abiotic degradation pathway for many halogenated aromatic compounds in the environment, particularly in atmospheric and aquatic systems. The process is initiated by the absorption of solar radiation, which can lead to the cleavage of carbon-halogen bonds.

The quantum yield (Φ), which represents the efficiency of a photochemical process, is a key parameter in assessing the rate of photodegradation. While the quantum yield for "1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene" has not been experimentally determined, studies on other brominated aromatic compounds can provide valuable insights.

Table 1: Photodegradation Quantum Yields of Selected Halogenated Aromatic Compounds (Analogues)

This table presents quantum yields for the photodegradation of various halogenated aromatic compounds in different media. This data, derived from studies on analogous compounds, helps in estimating the potential photoreactivity of this compound.

CompoundSolvent/MediumWavelength (nm)Quantum Yield (Φ)
BromobenzeneAcetonitrile-water2540.06
1,4-DibromobenzeneAcetonitrile-water2540.12
ChlorobenzeneAcetonitrile-water2540.002
Pentabromotoluenen-Hexane334-3650.0433
HexabromobenzeneAcetone180-4000.3008

The subsequent reactions of the initially formed aryl radical are complex and depend on the surrounding environmental matrix. In the presence of hydrogen donors (e.g., water, organic matter), the radical can abstract a hydrogen atom to form 1-bromo-3-chloro-4-(trifluoromethyl)benzene or 4-bromo-2-chloro-1-(trifluoromethyl)benzene. Further photodegradation could lead to the sequential loss of the remaining bromine and then the chlorine atom, ultimately leading to the formation of (trifluoromethyl)benzene. In aqueous environments, reaction with water can also lead to the formation of hydroxylated derivatives.

Oxidative and Reductive Transformation Pathways in Model Systems

Oxidative Transformation

In aerobic environments, oxidative degradation is a key transformation pathway for halogenated aromatic compounds. This process is often mediated by highly reactive oxygen species (ROS), particularly the hydroxyl radical (•OH). Hydroxyl radicals can be generated photochemically in sunlit surface waters and in the atmosphere.

The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, including the elimination of a halogen atom or reaction with oxygen. For "this compound," the trifluoromethyl group is strongly deactivating, while the halogen atoms are deactivating but ortho-, para-directing. The position of •OH attack will be influenced by the combined electronic effects of all substituents.

The rate of oxidative degradation is determined by the second-order rate constant for the reaction with •OH. While the specific rate constant for "this compound" is not available, data for similar compounds can be used for estimation.

Table 2: Second-Order Rate Constants for the Reaction of Hydroxyl Radicals with Selected Halogenated Aromatic Compounds (Analogues)

This table provides the reaction rate constants of hydroxyl radicals with various halogenated aromatic compounds. These values are crucial for predicting the oxidative degradation rate of this compound in environments where hydroxyl radicals are present.

CompoundRate Constant (kOH) (M-1s-1)Conditions
Chlorobenzene5.0 x 109Aqueous solution, pH 7
1,4-Dichlorobenzene4.5 x 109Aqueous solution, pH 7
Bromobenzene6.2 x 109Aqueous solution, pH 7
Benzotrifluoride2.1 x 108Gas phase, 298 K

The likely oxidative degradation products of "this compound" would be various isomers of bromochlorohydroxy(trifluoromethyl)benzene. Further oxidation could lead to ring cleavage and the formation of smaller, more polar and biodegradable compounds.

Reductive Transformation

Under anaerobic conditions, such as in sediments, groundwater, and certain wastewater treatment systems, reductive dehalogenation is a significant degradation pathway for halogenated aromatic compounds. This process involves the replacement of a halogen substituent with a hydrogen atom and is often microbially mediated, although abiotic reductive dehalogenation can also occur in the presence of certain minerals or organic matter.

The reactivity of halogens towards reductive dehalogenation generally follows the order I > Br > Cl > F. Therefore, for "this compound," the bromine atoms are expected to be removed preferentially over the chlorine atom. The trifluoromethyl group is generally resistant to reductive transformation under typical environmental conditions.

The initial products of reductive dehalogenation would be 1-bromo-3-chloro-4-(trifluoromethyl)benzene and 4-bromo-2-chloro-1-(trifluoromethyl)benzene. Subsequent reductive debromination would lead to 2-chloro-4-(trifluoromethyl)benzene. The final aromatic product of the dehalogenation sequence would be (trifluoromethyl)benzene. The position of the halogen atoms on the benzene (B151609) ring can also influence the rate of reductive dehalogenation.

Theoretical Modeling of Degradation Mechanisms and Metabolite Prediction

In the absence of experimental data, theoretical modeling and computational chemistry serve as powerful tools for predicting the degradation pathways and potential metabolites of "this compound." These methods can be used to calculate key thermodynamic and kinetic parameters that govern the transformation processes.

Bond Dissociation Energies (BDEs)

One of the fundamental parameters that can be calculated is the bond dissociation energy (BDE) for the carbon-halogen bonds. These calculations can confirm the expected trend in bond lability (C-Br < C-Cl). By comparing the BDEs for the two C-Br bonds in the molecule, it may be possible to predict if one is preferentially cleaved over the other during photodegradation or reductive dehalogenation. The electronic effects of the adjacent chlorine and trifluoromethyl groups will influence these BDEs.

Modeling of Reaction Pathways

Computational models can be used to simulate the reaction pathways for photodegradation, oxidative attack by •OH, and reductive dehalogenation. For example, by modeling the potential energy surface for the reaction of •OH with the aromatic ring, the most favorable sites of attack can be identified, leading to a prediction of the initial hydroxylated products.

Similarly, for reductive dehalogenation, theoretical models can be used to investigate the stability of the radical anion intermediates formed upon electron transfer to the molecule. The subsequent loss of a halide ion is a key step, and the energetics of this process for bromide versus chloride can be calculated to predict the initial dehalogenation products.

Table 3: Predicted Major Transformation Products of this compound Based on Mechanistic Principles

This table summarizes the predicted primary transformation products of this compound under different environmental degradation pathways, based on established chemical principles and studies of analogous compounds.

Degradation PathwayPredicted Primary Product(s)Predicted Secondary Product(s)
Photodegradation1-Bromo-3-chloro-4-(trifluoromethyl)benzene and 4-Bromo-2-chloro-1-(trifluoromethyl)benzene2-Chloro-4-(trifluoromethyl)benzene
Oxidative Transformation (•OH)Isomers of Bromochlorohydroxy(trifluoromethyl)benzeneRing cleavage products
Reductive Transformation1-Bromo-3-chloro-4-(trifluoromethyl)benzene and 4-Bromo-2-chloro-1-(trifluoromethyl)benzene2-Chloro-4-(trifluoromethyl)benzene

These theoretical approaches, while not a substitute for experimental data, provide valuable insights into the likely environmental fate of "this compound" and help to prioritize which potential degradation products should be targeted in future analytical studies.

Future Directions and Unexplored Research Opportunities

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for polysubstituted benzene (B151609) derivatives often rely on multi-step processes that may involve harsh reaction conditions or the use of stoichiometric reagents. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways.

Catalytic C-H Functionalization: A primary goal is to move beyond classical halogenation methods, which often suffer from regioselectivity issues and poor atom economy. Research into transition-metal-catalyzed C-H activation could provide a direct and selective route to introduce bromo, chloro, and trifluoromethyl groups onto an aromatic core, minimizing the need for pre-functionalized starting materials. nih.govuni-koeln.de

Green Chemistry Approaches: The exploration of sustainable methodologies is crucial. This includes employing greener solvents, developing solvent-free reaction conditions, and utilizing catalytic systems that can be recycled and reused. For instance, replacing traditional brominating agents with more sustainable alternatives or developing electrochemical methods for halogenation could significantly reduce the environmental impact.

Flow Chemistry Synthesis: Continuous flow manufacturing offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for 1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene could enable safer handling of hazardous reagents and facilitate large-scale production for potential industrial applications.

Expanding the Scope of Site-Selective Functionalization

The presence of two chemically distinct bromine atoms and one chlorine atom on the benzene ring presents a significant opportunity for controlled, site-selective functionalization. The differential reactivity of C-Br versus C-Cl bonds in cross-coupling reactions is well-established, but the nuanced differences between the two C-Br bonds in this specific molecule (ortho vs. meta to the chlorine) are less explored.

Future work should focus on:

Orthogonal Cross-Coupling Reactions: Developing catalytic systems (e.g., based on palladium, nickel, or copper) that can selectively activate one C-Br bond over the other, and both C-Br bonds over the C-Cl bond. This would allow for the stepwise and controlled introduction of different functional groups, creating highly complex molecular architectures from a single starting material.

Directed Metalation Strategies: Investigating the use of directing groups to control the regioselectivity of metalation-functionalization reactions. This could provide access to isomers that are difficult to obtain through other methods.

Post-Functionalization of Derivatives: Systematically exploring the reactivity of mono-functionalized derivatives of the title compound to build a predictive framework for subsequent transformations.

Functionalization SitePotential Reaction TypeControlling Factors to Investigate
C(1)-BrSuzuki-Miyaura CouplingLigand design, catalyst choice (e.g., Pd vs. Ni)
C(4)-BrBuchwald-Hartwig AminationTemperature, base, phosphine (B1218219) ligand structure
C(2)-ClSonogashira CouplingCatalyst system (e.g., Pd/Cu), reaction kinetics

Discovery of Unexpected Reactivity Patterns

The high degree of halogenation combined with the potent electron-withdrawing trifluoromethyl group renders the aromatic ring of this compound highly electron-deficient. nih.gov This unique electronic nature could give rise to novel and unexpected reactivity. researchgate.netrsc.org

Nucleophilic Aromatic Substitution (SNAr): While SNAr reactions are expected on such electron-poor rings, a systematic study of the regioselectivity and the relative leaving group ability of the different halogens is needed. Unforeseen rearrangements or substitution patterns could emerge under specific conditions.

Photochemical Reactions: The influence of multiple heavy atoms (bromine, chlorine) could lead to interesting photochemical behavior. nih.gov Research into the photostability and photoreactivity of this compound could uncover novel light-induced transformations, such as dehalogenation or rearrangement pathways.

Reactions with Organometallic Reagents: Exploring reactions with strong nucleophiles and organometallic reagents beyond standard cross-coupling partners could reveal unusual addition-elimination pathways or the formation of stable, yet reactive, organometallic intermediates.

Advanced Integrated Computational-Experimental Studies

A synergistic approach combining computational modeling and experimental validation is essential for efficiently exploring the complex chemical space of this molecule. researchgate.net Density Functional Theory (DFT) and other computational methods can provide deep insights into its structure, properties, and reactivity. nih.govresearchgate.netresearchgate.net

Predicting Site Selectivity: DFT calculations can be used to model the transition states of various functionalization reactions, predicting the most likely site of reaction under different catalytic conditions. nih.govacs.org This can guide experimental efforts, saving time and resources.

Mechanism Elucidation: Computational studies can help elucidate the mechanisms of any unexpected reactivity observed experimentally, providing a rational basis for reaction optimization and further exploration.

In Silico Design of Derivatives: By calculating key molecular properties (e.g., HOMO/LUMO energies, electrostatic potential maps, bond dissociation energies), researchers can pre-screen virtual derivatives for desired electronic or physical properties before committing to their synthesis. unimi.it

Computational MethodResearch QuestionPotential Outcome
Density Functional Theory (DFT)What is the most reactive site for Suzuki coupling?Prediction of regioselectivity for catalyst screening. nih.govresearchgate.net
Time-Dependent DFT (TD-DFT)What are the UV-Vis absorption properties?Insight into potential photochemical reactivity. nih.gov
Activation Strain Model (ASM)Why is one C-Br bond more reactive than the other?Understanding the energetic contributions to reactivity. researchgate.net

Exploration of New Applications in Emerging Fields of Chemical Science

While halogenated and trifluoromethylated arenes are known building blocks in agrochemicals and pharmaceuticals, the specific properties of this compound may make it suitable for novel applications in materials science and other emerging fields. nbinno.comadvanceseng.comchemicalbook.com

Organic Electronics: The electron-deficient nature of the aromatic core suggests potential use as a building block for n-type organic semiconductors, which are less common than their p-type counterparts. Derivatives could be explored for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Fluorinated Liquid Crystals: The introduction of multiple halogens and a CF3 group can significantly influence molecular shape, polarity, and intermolecular interactions, which are key parameters in the design of liquid crystalline materials.

Advanced Polymers: Incorporation of this unit into polymer backbones could impart desirable properties such as enhanced thermal stability, chemical resistance, and flame retardancy. nbinno.com

Comparative Studies with Isomeric and Analogous Halogenated Trifluoromethylated Arenes

To fully understand the structure-property relationships of this compound, systematic comparative studies with its isomers and other analogous molecules are essential. rsc.org Changing the relative positions of the substituents can have a profound impact on the molecule's physical properties, reactivity, and supramolecular chemistry.

Isomer Reactivity Profiling: Synthesizing other isomers, such as 1,2-Dibromo-4-chloro-5-(trifluoromethyl)benzene, and comparing their reactivity in benchmark reactions (e.g., site-selective cross-coupling) would provide invaluable data on the electronic and steric effects of substituent placement.

Solid-State Packing and Intermolecular Interactions: A comparative analysis of the crystal structures of various isomers would shed light on how substituent patterns dictate solid-state packing. rsc.org This is particularly relevant for materials science applications, where intermolecular interactions like halogen bonding can play a critical role. nih.govresearchgate.netnih.govmdpi.com

Q & A

Q. What are the recommended methods for synthesizing 1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene?

Answer: The synthesis typically involves halogenation and functional group interconversion. A common approach is the stepwise substitution of bromine and chlorine on a trifluoromethylbenzene precursor. For example:

  • Electrophilic Aromatic Substitution : Use bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) to introduce bromine atoms at positions 1 and 4.
  • Chlorination : Employ sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) to introduce chlorine at position 2.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol ensures high purity (>95%) .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution, refining parameters like thermal displacement and occupancy.
  • Validation : Verify bond lengths (C–Br ≈ 1.89 Å, C–Cl ≈ 1.73 Å) and angles against crystallographic databases (CCDC) .

Q. What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
  • Storage : Keep in amber glass bottles under inert gas (N₂ or Ar) at –20°C to prevent degradation.
  • Disposal : Follow EPA guidelines for halogenated waste .

Advanced Research Questions

Q. How do electronic effects of substituents influence cross-coupling reactivity?

Answer: The electron-withdrawing trifluoromethyl (–CF₃) and halogen (–Br, –Cl) groups deactivate the benzene ring, directing electrophilic attacks to meta/para positions. Computational studies (DFT) show:

  • Hammett Constants : σₚ values (–CF₃: 0.54, –Br: 0.23) predict reactivity in Suzuki-Miyaura couplings.
  • Regioselectivity : Pd-catalyzed couplings favor the para position due to steric hindrance from –CF₃. Validate via LC-MS and ¹⁹F NMR .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Answer:

  • ¹H/¹³C NMR Discrepancies : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
  • Mass Spectrometry : High-resolution ESI-MS (HRMS) differentiates isotopic patterns (Br: ~1:1 for ⁷⁹Br/⁸¹Br).
  • IR Spectroscopy : Compare C–F stretches (1100–1200 cm⁻¹) with density functional theory (DFT) simulations .

Q. How can computational chemistry predict regioselectivity in substitution reactions?

Answer:

  • Transition State Modeling : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to calculate activation energies for competing pathways.
  • NBO Analysis : Identify charge distribution at reactive sites (e.g., C2 vs. C5) to predict nucleophilic attack preferences.
  • Benchmarking : Validate against experimental yields from SNAr reactions .

Q. What challenges arise in synthesizing derivatives with specific biological activity?

Answer:

  • Bioisosteric Replacement : Replace –Br with –I or –CF₃ with –SCF₃ to enhance binding affinity while maintaining lipophilicity (logP ≈ 3.5).
  • Toxicity Screening : Use in vitro assays (e.g., HepG2 cell viability) to assess cytotoxicity before animal studies.
  • Structure-Activity Relationships (SAR) : Correlate substituent positions (e.g., Cl at C2) with inhibition of enzyme targets (e.g., cytochrome P450) .

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